3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established IUPAC conventions for substituted purine derivatives. The compound belongs to the xanthine family, which represents purine derivatives characterized by ketone groups conjugated at carbons 2 and 6 of the purine moiety. According to the ClassyFire chemical taxonomy system, this molecule is classified within the hierarchy of organic compounds as an organoheterocyclic compound, specifically falling under the imidazopyrimidines class and the purines and purine derivatives subclass.
The structural designation indicates specific substitution patterns that distinguish this compound from naturally occurring xanthines such as caffeine, theophylline, and theobromine. The presence of the octyl chain at position 7, the methyl group at position 3, and the phenylethylsulfanyl substituent at position 8 creates a unique molecular architecture that significantly deviates from conventional methylxanthine structures. Related compounds in the literature include 3-methyl-7-nonyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, which differs only in the length of the alkyl chain at position 7.
The nomenclature also reflects the tautomeric preference of the molecule, with the 3,7-dihydro-1H designation indicating the specific hydrogen positioning that represents the most stable tautomeric form. This nomenclature is consistent with structural analogs documented in chemical databases, where similar substitution patterns have been systematically catalogued.
Molecular Formula and Weight Analysis
Based on the structural components of this compound, the molecular formula can be determined as C₂₂H₃₀N₄O₂S, with a corresponding molecular weight of approximately 414.6 g/mol. This molecular composition places the compound in the medium molecular weight range for pharmaceutical compounds, suggesting favorable characteristics for drug-like properties according to Lipinski's Rule of Five considerations.
The molecular formula reveals several key structural features that influence the compound's physicochemical behavior. The presence of four nitrogen atoms within the purine core provides multiple sites for hydrogen bonding and potential metal coordination. The sulfur atom introduced through the phenylethylsulfanyl substituent adds additional pharmacophoric diversity and may contribute to unique binding interactions with biological targets. The high carbon-to-heteroatom ratio, particularly the extended octyl chain, significantly increases the lipophilicity of the molecule compared to traditional xanthine derivatives.
Comparative analysis with related purine derivatives demonstrates the impact of structural modifications on molecular properties. For instance, the structurally similar 3-methyl-7-octyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has a molecular weight of 422.6 g/mol and formula C₂₂H₃₈N₄O₂S, differing primarily in the replacement of the phenylethyl group with an additional octyl chain. This comparison highlights how aromatic versus aliphatic substitutions affect molecular weight distribution and potentially biological activity profiles.
The calculated molecular properties suggest that this compound exhibits significantly enhanced lipophilicity compared to parent xanthine molecules. While xanthine itself has a molecular weight of only 152.11 g/mol, the extensive substitution pattern in the target compound increases both molecular complexity and hydrophobic character, which may influence its pharmacokinetic and pharmacodynamic properties.
Structural Elucidation via X-ray Crystallography and Computational Modeling
While specific crystallographic data for this compound is not available in the current literature, recent advances in structural determination of related purine derivatives provide valuable insights into expected structural characteristics. The crystal structure of the parent compound xanthine has been successfully determined using 3D electron diffraction techniques, revealing a layered structure containing planar hydrogen-bonded sheets.
The xanthine crystal structure demonstrates a two-dimensional hydrogen bonded network with mean deviation from the primary plane of approximately 0.0825 Å. The structure contains six hydrogen bonds linking two independent molecules, comprising four N-H···O interactions connecting pyrimidinedione groups and two N-H···N contacts between imidazole rings. These structural insights suggest that the target compound would likely maintain similar hydrogen bonding capabilities through its purine core while the extended substituents would significantly alter crystal packing arrangements.
Computational modeling studies of xanthine derivatives have established preferred tautomeric forms and conformational preferences. Research using density functional theory calculations has confirmed that N7-H tautomers are generally more stable than N9-H forms by approximately 8 kcal/mol in gas phase, with this difference reduced to about 5 kcal/mol in aqueous solution. The tautomeric preferences are further supported by NMR spectroscopic evidence, where 8-proton chemical shifts provide diagnostic information about tautomeric states.
The computational analysis of related compounds suggests that the octyl and phenylethylsulfanyl substituents would introduce significant conformational flexibility. The extended alkyl chains can adopt multiple rotameric states, while the phenylethyl group provides both rotational freedom around the ethyl linker and potential π-π stacking interactions. Molecular dynamics simulations of similar compounds indicate that such substituents generally prefer extended conformations in solution to minimize unfavorable intramolecular interactions.
Tautomeric Forms and Conformational Dynamics
The tautomeric behavior of purine-2,6-diones represents a fundamental aspect of their chemical and biological properties, with significant implications for molecular recognition and binding interactions. Extensive theoretical and experimental studies of xanthine and its derivatives have established clear patterns of tautomeric preferences and the factors governing these equilibria.
For the xanthine core structure, multiple tautomeric forms are theoretically possible involving proton transfer between nitrogen atoms and between nitrogen and oxygen atoms. However, systematic computational studies using both semiempirical and ab initio quantum mechanical methods have demonstrated that only certain tautomeric forms are energetically accessible under physiological conditions. The N7-H tautomer consistently emerges as the most stable form, followed by the N9-H tautomer at higher energies.
Experimental validation of these computational predictions comes from nuclear magnetic resonance spectroscopy studies, where the chemical shifts of protons at position 8 provide diagnostic information about tautomeric states. The NMR data for xanthines with unsubstituted imidazole rings shows chemical shift patterns consistent with predominant N7-H tautomeric forms in aqueous solution. This finding is particularly relevant for understanding the behavior of this compound, where the N7 position bears the octyl substituent.
The substitution pattern in the target compound significantly constrains tautomeric possibilities compared to unsubstituted xanthine. The presence of the methyl group at N3 and the octyl chain at N7 effectively locks the molecule into a specific tautomeric form, eliminating most proton transfer pathways. This structural constraint likely enhances the chemical stability of the compound while potentially affecting its biological activity profile compared to more flexible tautomeric systems.
Conformational dynamics analysis reveals additional complexity arising from the flexible substituents. The octyl chain at position 7 can adopt numerous rotational conformations, with gauche and anti arrangements around each C-C bond. Similarly, the phenylethylsulfanyl group at position 8 provides rotational freedom around both the S-C bond and the ethyl linker, allowing for diverse spatial arrangements of the terminal phenyl ring. These conformational variations may be crucial for understanding binding interactions with biological targets, as different conformers could present distinct pharmacophoric patterns.
The interplay between tautomeric preferences and conformational flexibility creates a complex potential energy landscape for the molecule. Computational studies of related compounds suggest that substituent effects can modulate tautomeric equilibria through both electronic and steric mechanisms. The electron-withdrawing nature of the sulfur atom in the phenylethylsulfanyl group may subtly influence the electronic distribution within the purine core, potentially affecting proton affinities at nitrogen positions.
Properties
IUPAC Name |
3-methyl-7-octyl-8-(2-phenylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-4-5-6-7-11-15-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-16-14-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRPTYYAEPWBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Objective: Introduce the octyl group at position 7 of the purine core.
Key Considerations:
Introduction of Phenylethyl Sulfanyl Group at Position 8
Objective: Functionalize position 8 with the phenylethyl sulfanyl moiety.
Critical Parameters:
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Chlorination: SOCl₂ converts hydroxyl to a better leaving group (Cl), enabling subsequent substitution.
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Thiol Nucleophile: (2-Phenylethyl)thiol reacts with the chlorinated intermediate under basic conditions to form the C–S bond.
Spectroscopic Characterization
Post-synthesis validation employs NMR and IR spectroscopy to confirm structural integrity:
Optimization Strategies
Solvent Selection
DMF is preferred for its high dielectric constant, which stabilizes ionic intermediates in substitution reactions. Alternatives like DMSO or THF may reduce reaction rates.
Base Choice
Triethylamine (Et₃N) or K₂CO₃ are optimal for deprotonation without over-alkylation. Stronger bases (e.g., NaOH) risk degradation of the purine core.
Temperature Control
-
Alkylation: 80–85°C balances reaction speed and side-product minimization.
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Thioether Formation: 75°C prevents thiol oxidation and ensures clean substitution.
Comparative Analysis of Analogous Derivatives
Trend: Longer alkyl chains (octyl, decyl) enhance solubility but require prolonged reaction times.
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfanyl group to a thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Their Implications
Substituent Variations at the 8-Position
The 8-position is a critical site for modulating electronic, steric, and hydrophobic interactions. Key comparisons include:
*Note: Molecular weights for target compound and 8-(3-chloro-2-butenyl)sulfanyl analog are estimated based on structural similarity.
Substituent Variations at the 7-Position
The 7-position often influences solubility and membrane permeability:
Enzyme Inhibition Potential
- The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold demonstrates potent SIRT3 inhibition, suggesting that electron-rich sulfur groups at the 8-position are critical for targeting sirtuins .
- Istradefylline (USAN-approved), an adenosine A2A antagonist, shares structural similarities with the target compound but features a styryl group at the 8-position and ethyl/methyl substitutions. This highlights the importance of 8-substituent bulk in receptor antagonism .
Biological Activity
The compound 3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of purines, characterized by a fused bicyclic structure comprising a pyrimidine ring and an imidazole ring. The presence of alkyl and sulfanyl groups enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of purine compounds often exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications in the alkyl chain length and the introduction of sulfanyl groups can enhance antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Purine Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 3-Methyl-7-octyl-8-sulfanyl-purine | Escherichia coli | 64 µg/mL |
| Control (Ampicillin) | E. coli | 16 µg/mL |
These findings suggest that the compound's structural features contribute to its effectiveness against specific bacterial strains.
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. Studies have shown that the incorporation of phenethylsulfanyl moieties can enhance the radical scavenging activity.
Table 2: Antioxidant Activity Assay Results
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid (Control) | 15 |
The lower IC50 value indicates a stronger antioxidant capacity compared to ascorbic acid, highlighting the compound's potential as a therapeutic agent.
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Radical Scavenging : The sulfanyl group is known for its ability to donate electrons, thereby neutralizing free radicals.
- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Study 1: Antimicrobial Efficacy
A study conducted on various purine derivatives, including our compound of interest, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values and confirmed the structural influence on bioactivity.
Study 2: Antioxidant Properties
In vitro assays were performed to evaluate the antioxidant capacity using DPPH and ABTS radical scavenging methods. Results indicated that the compound exhibited superior antioxidant activity compared to standard antioxidants like vitamin E.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
